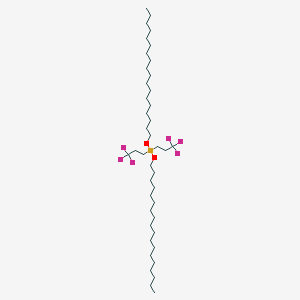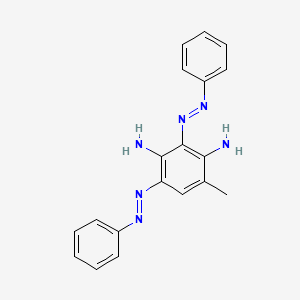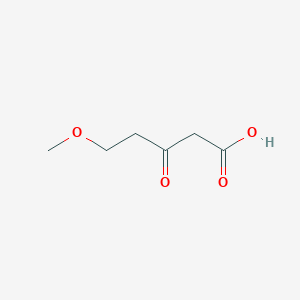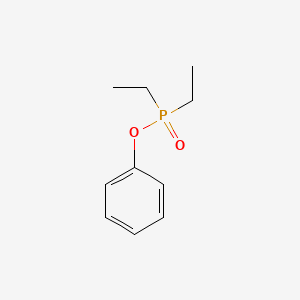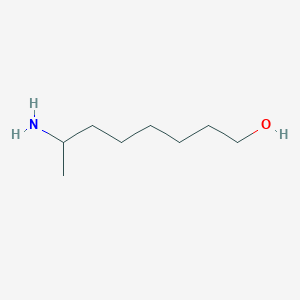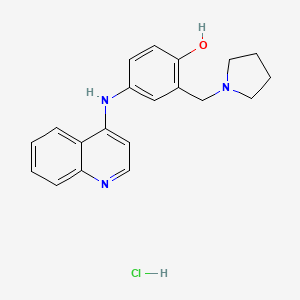![molecular formula C16H17FN2O2 B14507475 N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide CAS No. 63470-83-7](/img/structure/B14507475.png)
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide is a chemical compound with the molecular formula C16H17FN2O2. It is known for its unique structure, which includes an amino group, a fluorophenoxy group, and a butanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Coupling Reaction: The amino group is coupled with a butanoyl chloride derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Amino-5-(4-fluorophenoxy)phenyl]butanamide
- N-[2-Amino-5-(2-fluorophenoxy)phenyl]butanamide
- N-[2-Amino-5-(3-chlorophenoxy)phenyl]butanamide
Uniqueness
N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide is unique due to the specific positioning of the fluorophenoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
63470-83-7 |
|---|---|
Formule moléculaire |
C16H17FN2O2 |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
N-[2-amino-5-(3-fluorophenoxy)phenyl]butanamide |
InChI |
InChI=1S/C16H17FN2O2/c1-2-4-16(20)19-15-10-13(7-8-14(15)18)21-12-6-3-5-11(17)9-12/h3,5-10H,2,4,18H2,1H3,(H,19,20) |
Clé InChI |
PYJVROQRYSPJSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C=CC(=C1)OC2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
